![molecular formula C26H21N5O3S2 B2655084 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide CAS No. 476275-02-2](/img/structure/B2655084.png)
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H21N5O3S2 and its molecular weight is 515.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photosensitive Polyamides
A study developed a positive-type photosensitive polyamide using a compound closely related to the chemical structure . This polyamide, based on branched polyamides with a low degree of branching and diazonaphthoquinone as a photosensitive compound, exhibited a sensitivity of 140 mJ cm−2 and was capable of forming a fine positive image of 6 μm line-and-space pattern under specific conditions (Xiao et al., 2006).
Proton Exchange Membranes
In another application, sulfonated polyimides containing bis-benzimidazole rings demonstrated significant potential for use in fuel cell membranes due to their improved resistance to hydrolytic and free radical attack, coupled with notable proton conductivity under hydrous conditions. This highlights the compound's relevance in the development of materials for proton exchange membrane fuel cells (Yue et al., 2015).
Anticancer Activities
Further research into 1,4-naphthoquinone derivatives, including structures akin to the specified compound, has shown significant cytotoxic activity against various human cancer cell lines. This suggests the potential for developing new anticancer agents based on modifications of this compound's structure (Ravichandiran et al., 2019).
Fluorescent Materials and Electropolymerization
The synthesis of donor-acceptor-donor compounds containing carbazole and naphthalene diimide units, related to the chemical structure in focus, led to materials with ambipolar character, exhibiting low band gaps and significant electrochromic performance. These findings open avenues for applications in organic electronics and electrochromic devices (Rybakiewicz et al., 2020).
Sensing Applications
In sensing technology, derivatives of the chemical structure have been utilized for the colorimetric sensing of fluoride anions, demonstrating excellent performance for naked-eye detection. This application is particularly valuable in environmental monitoring and diagnostics (Younes et al., 2020).
Eigenschaften
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O3S2/c27-14-4-16-31(17-5-15-28)36(33,34)21-12-10-20(11-13-21)25(32)30-26-29-24(18-35-26)23-9-3-7-19-6-1-2-8-22(19)23/h1-3,6-13,18H,4-5,16-17H2,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSSUWQUPIZZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
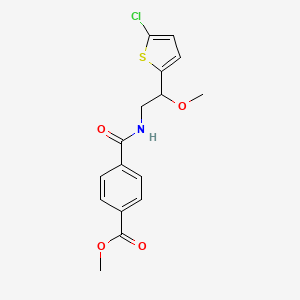
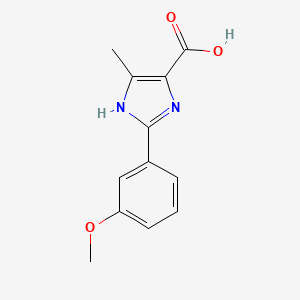
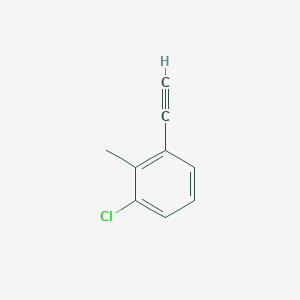
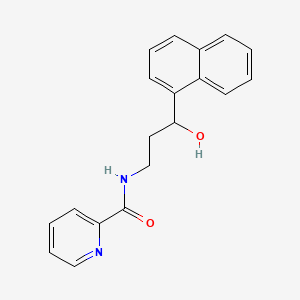
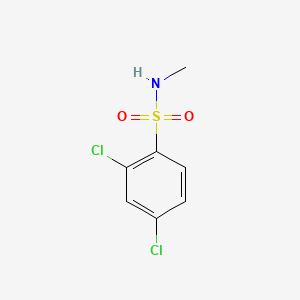

![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2655010.png)
![4-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylthiazole-5-carboxamide](/img/structure/B2655011.png)
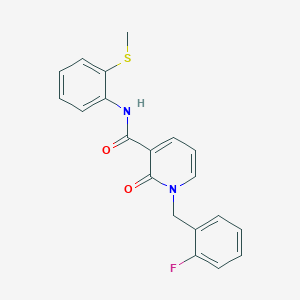
![N-[3-(5-Fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-ynamide](/img/structure/B2655015.png)
![4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2655016.png)
![ethyl 4-(2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2655018.png)
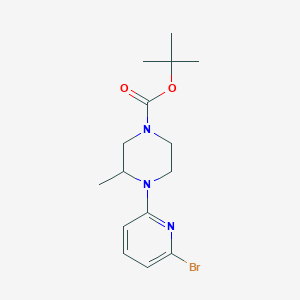
![{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine](/img/structure/B2655024.png)
